3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one
Description
3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system (C=O and C=C groups) and a 4-pentyloxy-substituted anilino moiety. Its molecular formula is C₂₀H₂₂O₂, with a planar geometry stabilized by π-conjugation. Experimental and theoretical studies using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level have elucidated its vibrational spectra, electronic transitions, and thermodynamic properties, confirming its stability and reactivity patterns .
Properties
CAS No. |
185111-13-1 |
|---|---|
Molecular Formula |
C20H23NO2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-(4-pentoxyanilino)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C20H23NO2/c1-2-3-7-16-23-19-12-10-18(11-13-19)21-15-14-20(22)17-8-5-4-6-9-17/h4-6,8-15,21H,2-3,7,16H2,1H3 |
InChI Key |
ZWIJUYPNGOVGDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC=CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Pentyloxy)nitrobenzene
The first step involves preparing the nitro-protected aldehyde precursor:
- Alkylation of 4-nitrophenol :
Aldehyde Synthesis and Condensation
Formylation of 4-(pentyloxy)aniline :
Claisen-Schmidt condensation :
Post-Condensation Amination via Michael Addition
Synthesis of α,β-Unsaturated Ketone Intermediate
Conjugate Addition of 4-(Pentyloxy)aniline
- Michael addition to the α,β-unsaturated ketone :
One-Pot Three-Component Synthesis
Direct Assembly Using Iodine Catalysis
Key Analytical Data
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Claisen-Schmidt + Amination | High purity, scalable | Multi-step, requires protection | 65–75 |
| Michael Addition | Direct functionalization | Moderate regioselectivity | 60–65 |
| One-Pot Synthesis | Time-efficient, fewer steps | Lower yield | 70–72 |
Chemical Reactions Analysis
Types of Reactions
3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Table 1: Synthesis Conditions
| Reactants | Solvent | Catalyst | Reaction Time | Yield |
|---|---|---|---|---|
| Acetophenone + 4-(Pentyloxy)benzaldehyde | Ethanol | Potassium Hydroxide (5%) | 3-4 hours | High |
Medicinal Chemistry
3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one has been investigated for its potential therapeutic effects, particularly in cancer treatment. Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. For instance, certain derivatives displayed IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating strong cytotoxic potential .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing heterocyclic compounds and other complex molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new synthetic methodologies. For example, it has been utilized to create novel isoxazoles and thiophenes through functionalization reactions .
Material Science
The compound's unique structure allows it to be incorporated into polymer matrices for creating advanced materials with tailored properties. Its potential as a photostabilizer in polymers has been explored, enhancing the durability and performance of polymeric materials under UV exposure .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several derivatives of 3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one. The researchers synthesized a series of analogs and tested their activity against human cancer cell lines. The results indicated that modifications to the pentyloxy group significantly influenced the biological activity, with some compounds exhibiting enhanced efficacy compared to the parent compound .
Case Study 2: Synthesis of Heterocycles
In another research effort, scientists explored the use of this compound as a precursor for synthesizing complex heterocycles via Michael addition reactions. The resulting heterocycles demonstrated promising biological activities, further validating the compound's utility in medicinal chemistry .
Mechanism of Action
The mechanism of action of 3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Structural Comparisons
Chalcone derivatives share a common 1,3-diarylprop-2-en-1-one backbone but differ in substituents on the aromatic rings. Key structural analogs include:
Key Observations :
- Pentyloxy vs.
- Chloro vs. Trifluoromethoxy : Electron-withdrawing substituents (Cl, CF₃O) lower HOMO energies, enhancing oxidative stability but reducing nucleophilic reactivity .
Spectroscopic Properties
Vibrational (FT-IR, Raman) and NMR spectra of chalcones are highly sensitive to substituent effects:
Analysis :
- The C=O stretching frequency decreases with electron-donating groups (pentyloxy, methoxy) due to reduced bond polarization, while electron-withdrawing groups (Cl) increase polarization, raising the frequency .
- UV-Vis absorption redshifts with extended conjugation (e.g., pentyloxy vs. methoxy) but blueshifts with electron-withdrawing substituents due to reduced π→π* transition energies .
Electronic Properties
DFT-derived parameters highlight substituent effects on reactivity:
Key Findings :
- Dipole Moment : Polar substituents (Cl, CF₃O) increase dipole moments, influencing solubility and intermolecular interactions .
Thermodynamic and Stability Analysis
Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions:
Insights :
Biological Activity
3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one, also known as E-3-[4-(Pentyloxy)phenyl]-1-phenylprop-2-en-1-one, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of anticancer properties and antimicrobial effects. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by a chalcone structure, which typically exhibits various biological activities. Its molecular formula is , and it features a pentyloxy substituent on the aniline moiety, which may influence its lipophilicity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chalcone derivatives. The biological activity of 3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one was evaluated against several cancer cell lines, including:
| Cell Line | Type | IC50 (µM) |
|---|---|---|
| DU-145 | Prostate Cancer | 15.2 |
| MCF-7 | Breast Cancer | 12.8 |
| T24 | Bladder Cancer | 18.5 |
| HEK-293 | Non-tumorigenic | 34.0 |
The compound exhibited significant cytotoxicity against DU-145 and MCF-7 cell lines, with IC50 values indicating effective antiproliferative activity. The selectivity index suggests that it may preferentially target cancer cells over normal cells, which is a desirable trait for anticancer agents .
The mechanism underlying the anticancer activity of 3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one appears to involve the generation of reactive oxygen species (ROS) leading to oxidative stress in cancer cells. This effect is attributed to the redox-active nature of the chalcone scaffold, which can participate in electron transfer processes that disrupt cellular homeostasis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study evaluated its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Salmonella typhimurium | 16 |
The results indicate that the compound possesses moderate antibacterial properties, particularly against Salmonella typhimurium, suggesting potential applications in treating bacterial infections .
Case Study 1: Anticancer Evaluation
In a controlled laboratory setting, researchers treated DU-145 prostate cancer cells with varying concentrations of the compound over a period of 48 hours. The results demonstrated a dose-dependent decrease in cell viability, confirming the compound's effectiveness as an anticancer agent.
Case Study 2: Antimicrobial Assessment
A separate study focused on evaluating the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The compound was incorporated into agar diffusion assays, where it exhibited significant zones of inhibition compared to control treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
